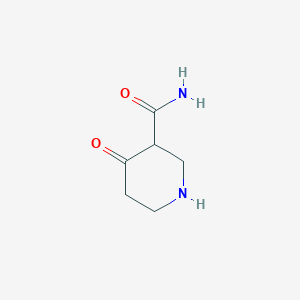

4-氧代哌啶-3-甲酰胺

描述

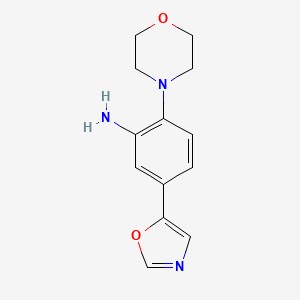

4-Oxopiperidine-3-carboxamide is a chemical compound with the molecular formula C6H10N2O2 . It has a molecular weight of 142.15600 .

Synthesis Analysis

Piperidones, including 4-Oxopiperidine-3-carboxamide, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives has been a subject of considerable research .Molecular Structure Analysis

The molecular structure of 4-Oxopiperidine-3-carboxamide consists of a six-membered piperidine ring with a carbonyl (C=O) group at the 4-position and a carboxamide (CONH2) group at the 3-position .科学研究应用

Antimicrobial Activity

4-Oxopiperidine-3-carboxamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential in inhibiting the growth of various bacterial strains such as Klebsiella pneumoniae, Staphylococcus aureus, Shigella dysenteriae, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae, and Proteus vulgaris . The structural feature of the piperidone ring, particularly with aromatic substitutions at the 2nd and 6th positions, is significant for antimicrobial activity.

Heterocyclic Chemistry in Drug Development

The piperidone skeleton of 4-Oxopiperidine-3-carboxamide is an attractive target for organic synthesis due to its relevance in pharmaceuticals. Many biologically active agrochemicals and pharmaceuticals are heterocyclic, and this compound’s ability to manifest substituents in defined three-dimensional representations makes it valuable for drug industry research .

Synthesis of Novel Piperidine Fused Pyrazole Derivatives

Research has been conducted on synthesizing novel analogues based on the piperidine fused pyrazolone core. These derivatives are explored for their potential as novel antibacterial agents through both in vitro and in silico studies. The cyclization reaction of tert-butyl-4-methyl 3-oxopiperidine-1,4-dicarboxylate with hydrazine components is a key step in accessing the piperidine fused pyrazolone scaffold .

Density Functional Theory (DFT) Calculations

DFT calculations are performed on 4-Oxopiperidine-3-carboxamide derivatives to determine various molecular properties. These studies help in understanding the reactive sites and molecular electrostatic potential maps, which are crucial for predicting the biological activity of these compounds .

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are utilized to study the inhibition activity of 4-Oxopiperidine-3-carboxamide derivatives. These computational techniques help in predicting how these compounds interact with biological targets, which is essential for the development of new drugs .

Cancer Research

Some derivatives of 4-Oxopiperidine-3-carboxamide have been designed and synthesized to evaluate their potential in inhibiting the growth of cancer cells. Although these compounds showed little to no activity against gram-positive and gram-negative bacteria, they specifically demonstrated potential as anticancer agents .

未来方向

作用机制

Target of Action

The primary target of 4-Oxopiperidine-3-carboxamide is the enzyme ω-amidase . This enzyme plays a crucial role in the metabolism of L-glutamine and L-asparagine, which are essential for nitrogen and sulfur metabolism in mammals .

Mode of Action

4-Oxopiperidine-3-carboxamide interacts with its target, ω-amidase, by serving as a substrate for the enzyme . The enzyme catalyzes the hydrolysis of the compound, leading to various biochemical changes.

Biochemical Pathways

The compound is involved in the glutaminase II and asparaginase II pathways . In these pathways, L-glutamine and L-asparagine are first transaminated to α-ketoglutaramate (KGM) and α-ketosuccinamate (KSM), respectively. Then, KGM and KSM are hydrolyzed to α-ketoglutarate and oxaloacetate, respectively, by the action of ω-amidase . These pathways are irreversible and play a crucial role in shuttling 5-C (α-ketoglutarate) and 4-C (oxaloacetate) units into the TCA cycle .

Result of Action

The action of 4-Oxopiperidine-3-carboxamide leads to the production of α-ketoglutarate and oxaloacetate . These compounds are essential for the TCA cycle, a crucial biochemical pathway for energy production in cells. Additionally, the compound’s action can influence nitrogen and sulfur metabolism in mammals and provide anaplerotic carbon moieties in rapidly dividing cells .

属性

IUPAC Name |

4-oxopiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c7-6(10)4-3-8-2-1-5(4)9/h4,8H,1-3H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAVEHIEIBFQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxopiperidine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405626.png)

![3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405627.png)

![Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1405628.png)

![tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate](/img/structure/B1405630.png)

![[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol](/img/structure/B1405637.png)

![Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405645.png)